molecular formula C10H14Cl2N2O2 B2379199 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride CAS No. 1706446-11-8

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride

Cat. No.: B2379199
CAS No.: 1706446-11-8
M. Wt: 265.13
InChI Key: WCNAJRQKPUPEEP-UHFFFAOYSA-N
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Description

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride is a nitrogen-containing heterocyclic compound. It is part of the naphthyridine family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is of particular interest due to its potential pharmacological properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride typically involves the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with arylboronic acids . This reaction can produce monoarylated or diarylated naphthyridines depending on the equivalents of arylboronic acids used . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes .

Scientific Research Applications

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or DNA. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1,6-Naphthyridine: A parent compound with similar structural features.

    5,6,7,8-Tetrahydro-1,6-naphthyridine: A reduced form of 1,6-naphthyridine.

    6-Methyl-1,6-naphthyridine: A methylated derivative of 1,6-naphthyridine.

Uniqueness

6-Methyl-5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride is unique due to its specific substitution pattern and the presence of the carboxylic acid group. This unique structure contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

6-methyl-7,8-dihydro-5H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2.2ClH/c1-12-5-3-9-8(6-12)7(10(13)14)2-4-11-9;;/h2,4H,3,5-6H2,1H3,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCNAJRQKPUPEEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=NC=CC(=C2C1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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